molecular formula C10H13NO B1317676 2-[(2-Methylprop-2-en-1-yl)oxy]aniline CAS No. 55000-14-1

2-[(2-Methylprop-2-en-1-yl)oxy]aniline

Cat. No. B1317676
CAS RN: 55000-14-1
M. Wt: 163.22 g/mol
InChI Key: KXWXNGOHHAPVBZ-UHFFFAOYSA-N
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Description

2-[(2-Methylprop-2-en-1-yl)oxy]aniline, or 2-MPA, is an organic compound with a molecular formula of C9H13NO. It is an aniline derivative and a secondary amine, and is used in a variety of scientific research applications. This compound is a colorless liquid with a pleasant odor and a boiling point of 141°C. It is soluble in water and is often used in laboratory experiments as a reagent and a solvent.

Scientific Research Applications

Corrosion Inhibition in Carbon Steel

A study explored the synthesis and characterization of aromatic epoxy monomers, which demonstrated significant effectiveness as corrosion inhibitors for carbon steel in acidic solutions. The monomers, identified as AEM1 and AEM2, exhibited corrosion inhibition efficiencies of 94.3% and 95.4%, respectively. These findings were supported by electrochemical assessments and adsorption behaviors following the Langmuir isotherm model, with further insights provided by computational techniques like DFT and MD simulations (Dagdag et al., 2019).

Polymer Synthesis and Applications

Research on the synthesis of a new polymer, poly-2-(1-methylbut-2-en-1-yl)aniline, under various conditions revealed its dependence on the nature of the doping agent used. This study highlighted the polymer's physicochemical properties, including morphology, solubility, spectral characteristics, and photoluminescent properties, demonstrating potential applications in moisture sensors (Andriianova et al., 2021).

Catalytic Applications in Organic Synthesis

The palladium(II)-catalyzed amination of isoprene with aniline, employing a specific catalytic system, yielded N-(3-methylbut-2-en-1-yl)aniline with high selectivity and yield. This reaction showcased the versatility of such catalytic systems in facilitating organic synthesis, contributing to the development of new synthetic methodologies (Petrushkina et al., 2005).

Electronic Structure Analysis of Aniline Derivatives

A comprehensive study on aniline and its derivatives, including N-[(2E)-1-methylbut-2-en-1-yl]aniline, utilized density functional theory to investigate their molecular and electronic structures. This research provided valuable insights into the structural changes occurring in the anions of these compounds, contributing to a deeper understanding of their chemical properties (Vakula et al., 2011).

properties

IUPAC Name

2-(2-methylprop-2-enoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-8(2)7-12-10-6-4-3-5-9(10)11/h3-6H,1,7,11H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXWXNGOHHAPVBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70545130
Record name 2-[(2-Methylprop-2-en-1-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Methylprop-2-en-1-yl)oxy]aniline

CAS RN

55000-14-1
Record name 2-[(2-Methylprop-2-en-1-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 3-chloro-2-methyl-1-propene (5.43 g, 60 mmol), 2-nitrophenol (5.56 g, 40 mmol), potassium carbonate (11.05 g, 80 mmol), tetrabutylammonium hydrogen sulfate (0.271 g, 0.89 mmol) and acetonitrile (120 ml) was heated under reflux for 16 h. The mixture was portioned between toluene and aqueous potassium carbonate (5%), and the organic phase was dried and concentrated. The residue and sodium dithionite (13.9 g, 80 mmol) in EtOH-THF-H2O (2:1:1, 100 ml) was heated under reflux for 3 h and left over the weekend in the fridge. Then, additional sodium dithionite (7 g, 40 mmol) was added and the mixture was boiled for 2 h. The reaction mixture was portioned between dichloromethane and aqueous potassium carbonate (10%) and the organic layer was dried (Na2SO4). Concentrated of the solution gave the subtitle compound.
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Synthesis routes and methods II

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The starting material was ortho-methallyloxyacetamidobenzene, which was obtained under the same conditions as those described in Example 4, paragraph (4.1), for paramethallyloxyacetamidobenzene.
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